N-(2-nitro-5-propoxyphenyl)acetamide

Lipophilicity Octanol-water partitioning Chromatographic retention

When sourcing nitroacetanilide intermediates, regiochemistry dictates reaction outcomes. CAS 130349-21-2 provides the essential 2-nitro-5-propoxy configuration—distinct from the 4-propoxy isomer (CAS 20367-33-3)—ensuring correct reduction intermediates in heterocycle synthesis. LogP 3.51 delivers 200-fold partitioning advantage over methoxy analogs for clean liquid-liquid extraction. Bp 444.8°C offers 44°C thermal margin above ethoxy congeners during vacuum distillation. As the acetyl-protected precursor to 2-nitro-5-propoxyaniline, it is indispensable for benzimidazole/quinoxaline scaffolds. Confirm regiochemistry by NMR prior to use.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 130349-21-2
Cat. No. B590141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitro-5-propoxyphenyl)acetamide
CAS130349-21-2
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-11(13(15)16)10(7-9)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14)
InChIKeyMPWBJJGYQAFDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitro-5-propoxyphenyl)acetamide (CAS 130349-21-2): Physicochemical Identity, GHS Classification, and Supply-Grade Profile for Informed Procurement


N-(2-Nitro-5-propoxyphenyl)acetamide (synonyms: 4-Propoxy-2-nitroacetaniline, 4-Propoxy-2-nitroacetanilide) is a nitroacetanilide derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g·mol⁻¹ [1]. It is classified as a substituted nitroaromatic acetamide and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical manufacturing pipelines [2]. The compound is supplied at purities of ≥95% to ≥98% (HPLC or equivalent) by multiple vendors, with recommended long-term storage in a cool, dry environment . Its GHS classification data remain incompletely populated in standard SDS repositories, although general precautions for nitroaromatic compounds apply .

Why Alkoxy-Chain Homologs and Positional Isomers of N-(2-Nitro-5-propoxyphenyl)acetamide Cannot Serve as Drop-In Replacements in Synthetic Sequences


The nitroacetanilide scaffold is sensitive to both alkoxy chain length and substitution pattern, meaning that even structurally close congeners exhibit divergent physicochemical properties that directly impact reaction performance, purification strategy, and downstream product quality [1][2]. The propoxy substituent confers a distinct lipophilicity–polarity balance that differs systematically from methoxy, ethoxy, and butoxy analogs, altering solvent partitioning, chromatographic retention, and phase-transfer behavior in multi-step syntheses [1]. Equally critical is regiochemistry: the 2-nitro-5-propoxy orientation present in CAS 130349-21-2 yields a unique electronic distribution compared to the 2-nitro-4-propoxy positional isomer (CAS 20367-33-3), leading to different reduction intermediates and distinct coupling reactivity in downstream transformations [3]. Substitution without re-validating these parameters can result in failed reactions, uncharacterized impurities, or batch rejection in regulated pharmaceutical intermediate supply chains.

Quantitative Differentiation Evidence: N-(2-Nitro-5-propoxyphenyl)acetamide (CAS 130349-21-2) Versus Closest Analogs – A Procurement-Relevant Comparison


Lipophilicity (LogP) Comparison: Propoxy Homolog Occupies a Distinct Partitioning Window Between Methoxy and Butoxy Analogs

The target compound exhibits an experimentally determined LogP of 3.51, which is 2.31 log units higher than the methoxy analog (CAS 33721-54-9, XLogP3 = 1.2) and approximately 1.0 log unit higher than the ethoxy analog (CAS 116496-77-6, LogP = 2.55) [1]. This represents a >200-fold increase in octanol-water partition coefficient relative to the methoxy congener and a ~10-fold increase relative to the ethoxy analog, translating to meaningfully different extraction and chromatographic behavior .

Lipophilicity Octanol-water partitioning Chromatographic retention Lead optimization

Boiling Point and Thermal Stability: The Propoxy-Nitro Combination Enables Higher-Temperature Processing Relative to Lower Alkoxy and Des-Nitro Analogs

The target compound has a boiling point of 444.8 °C at 760 mmHg, which is approximately 44 °C higher than the ethoxy analog (CAS 116496-77-6, BP = 400.7 °C predicted) and approximately 85 °C higher than the des-nitro analog 4-propoxyacetaniline (CAS 55792-52-4, BP = 360.1 °C) [1]. This elevated boiling point is attributable to the combined effect of the propoxy chain and the nitro group, which increases molecular polarizability and intermolecular dipole-dipole interactions relative to both shorter-alkoxy and nitro-absent congeners .

Thermal stability Distillation Reaction engineering Boiling point

Regiochemical Identity: The 2-Nitro-5-Propoxy Substitution Pattern Is Non-Interchangeable with the 2-Nitro-4-Propoxy Positional Isomer

The target compound (CAS 130349-21-2) bears the nitro group at C-2 and the propoxy group at C-5 of the phenyl ring, whereas its positional isomer (CAS 20367-33-3) carries the nitro at C-2 and the propoxy at C-4 [1]. The two isomers are distinguished by distinct InChI strings (target: InChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-11(13(15)16)10(7-9)12-8(2)14; isomer: distinct InChIKey SCCDPJHRMIEZGA-UHFFFAOYSA-N) and produce different downstream aniline derivatives upon reduction: the target yields 2-nitro-5-propoxyaniline (CAS 113501-99-8), whereas the isomer yields 2-nitro-4-propoxyaniline (CAS 20367-34-4), which are themselves non-interchangeable intermediates [1][2].

Regiochemistry Positional isomerism Synthetic intermediate Reduction selectivity

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: The Nitro Group Contributes ~43 Ų of PSA Relative to the Des-Nitro Analog, Influencing Solubility and Permeability

The target compound has a topological polar surface area (TPSA) of 81.47 Ų (experimental) or 84.2 Ų (PubChem computed), which is substantially higher than the des-nitro analog 4-propoxyacetaniline (CAS 55792-52-4, PSA = 38.33 Ų) [1]. This ~43 Ų differential corresponds to the contribution of the nitro group's two oxygen atoms as hydrogen-bond acceptors. The target compound also possesses 4 hydrogen-bond acceptor sites versus 2 for the des-nitro analog, affecting aqueous solubility and passive membrane permeability in any biological or biomimetic system [1].

Polar surface area Hydrogen bonding Solubility Permeability

Rotatable Bond Count and Conformational Flexibility: The Propoxy Chain Provides Greater Conformational Sampling Than the Methoxy Analog

The target compound possesses 4 rotatable bonds, whereas the methoxy analog (CAS 33721-54-9) has only 2 rotatable bonds [1][2]. This difference arises from the propoxy O–CH₂–CH₂–CH₃ chain contributing three additional rotatable bonds beyond the core acetamide scaffold, compared to the single O–CH₃ group of the methoxy congener. In the context of structure-activity relationship (SAR) studies or computational docking, the propoxy compound samples a significantly broader conformational space, which may translate to differential target engagement profiles if the compounds are evaluated as pharmacophore probes [1][2].

Conformational flexibility Rotatable bonds Molecular docking SAR

Density Differentiation: Target Compound Is ~16% Denser Than the Des-Nitro Analog, Affecting Formulation and Shipping Calculations

The target compound has a measured density of 1.244 g/cm³, compared to 1.076 g/cm³ for the des-nitro analog 4-propoxyacetaniline (CAS 55792-52-4) and 1.282 g/cm³ (predicted) for the ethoxy analog (CAS 116496-77-6) [1]. The density difference of +0.168 g/cm³ (15.6% increase) relative to the des-nitro analog reflects the mass contribution and packing influence of the nitro group. Relative to the ethoxy analog, the target is slightly less dense (−0.038 g/cm³, approximately −3%), despite having a higher molecular weight, likely due to the propoxy chain introducing additional free volume in the condensed phase .

Density Formulation Shipping classification Bulk handling

Evidence-Backed Application Scenarios for N-(2-Nitro-5-propoxyphenyl)acetamide (CAS 130349-21-2) in Research and Industrial Procurement


Pharmaceutical Intermediate Synthesis Requiring Specific LogP-Matched Extraction and Chromatography

When a synthetic route demands an intermediate with LogP in the 3.5 range for efficient separation from aqueous byproducts, the target compound (LogP 3.51) provides a partitioning window that cannot be replicated by the methoxy (LogP 1.2) or ethoxy (LogP 2.55) analogs . This is critical in multi-step API syntheses where intermediate lipophilicity dictates liquid-liquid extraction solvent selection (e.g., ethyl acetate vs. dichloromethane) and reversed-phase HPLC purification gradient design. The 200-fold octanol-water partitioning increase relative to the methoxy congener means that work-up protocols developed for the methoxy analog will fail when directly applied to the propoxy compound .

Agrochemical Intermediate Development Where Thermal Processing Window Is a Critical Quality Attribute

For agrochemical intermediates undergoing high-temperature condensation or distillation steps, the target compound's boiling point of 444.8 °C provides a wider thermal processing window than the ethoxy analog (400.7 °C) and the des-nitro analog (360.1 °C) . This 44–85 °C elevation reduces the risk of thermal decomposition during solvent stripping or vacuum distillation, making the propoxy-nitro combination preferable for processes requiring sustained heating above 200 °C .

SAR Campaigns Exploring Conformational Space of Nitroacetanilide Pharmacophores

The 4 rotatable bonds of the target compound, compared to only 2 for the methoxy analog, enable exploration of a broader conformational landscape in structure-activity relationship studies . Researchers designing nitroacetanilide-based ligand libraries may prioritize the propoxy compound when conformational flexibility is hypothesized to be important for target engagement, while using the methoxy analog as a more rigid control probe .

Reductive Transformation to 2-Nitro-5-propoxyaniline (CAS 113501-99-8) for Downstream Heterocycle Construction

The target compound serves as a protected (acetylated) precursor to 2-nitro-5-propoxyaniline (CAS 113501-99-8), which itself is a versatile intermediate for benzimidazole, quinoxaline, and other nitrogen-containing heterocycle syntheses [1]. Procurement of the correct positional isomer (2-nitro-5-propoxy rather than 2-nitro-4-propoxy) is essential because the resulting aniline regioisomers direct cyclization chemistry to different products; confirmation of regiochemical identity by NMR or HPLC retention time matching is mandatory prior to use [1].

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